2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
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Overview
Description
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a dimethylsulfamoyl group, a phenyl group, and a pyrrolidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents, as well as optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.
Pyrrolidine Derivatives: Molecules characterized by the pyrrolidine ring, known for their bioactive properties.
Uniqueness
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C21H26N4O4S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H26N4O4S/c1-23(2)30(28,29)25(17-10-4-3-5-11-17)16-20(26)22-19-13-7-6-12-18(19)21(27)24-14-8-9-15-24/h3-7,10-13H,8-9,14-16H2,1-2H3,(H,22,26) |
InChI Key |
OOZWLCOZJDKJPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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